2-(5-Bromopyridin-2-YL)acetic acid

Description

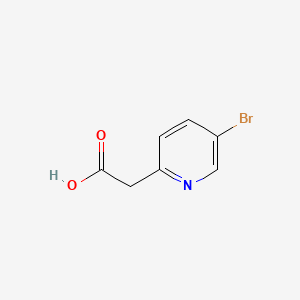

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromopyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-5-1-2-6(9-4-5)3-7(10)11/h1-2,4H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKULCGQSLCGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673181 | |

| Record name | (5-Bromopyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192642-85-6 | |

| Record name | (5-Bromopyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 192642-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(5-Bromopyridin-2-YL)acetic acid CAS 192642-85-6 properties

An In-depth Technical Guide to 2-(5-Bromopyridin-2-YL)acetic acid (CAS 192642-85-6)

Introduction

This compound, identified by CAS Number 192642-85-6, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. As a substituted pyridine derivative, it possesses a unique electronic and structural profile, making it a valuable precursor for a wide array of more complex molecules. The strategic placement of the bromine atom and the carboxylic acid moiety on the pyridine scaffold offers two distinct and versatile points for chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for professionals in drug discovery and development.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in experimental settings. The properties of this compound are summarized below, providing essential data for reaction planning, analytical method development, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 192642-85-6 | [1][2] |

| Molecular Formula | C₇H₆BrNO₂ | [1][2][3] |

| Molecular Weight | 216.03 g/mol | [1][3][4] |

| Appearance | White powder | [5] |

| Melting Point | 120-123 °C / 125-130 °C | [1][6] |

| Boiling Point | 326.2 ± 27.0 °C (Predicted) | [1] |

| Density | 1.710 ± 0.06 g/cm³ (Predicted) | [1] |

| SMILES | C1=CC(=NC=C1Br)CC(=O)O | [2] |

| InChIKey | ATKULCGQSLCGEK-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area (TPSA) | 50.2 Ų | [1][7] |

| Purity | Typically ≥97% | [8][9] |

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are paramount in chemical synthesis. Spectroscopic techniques provide the necessary verification for this compound. While raw spectra are proprietary to suppliers, the expected spectral features based on its structure are described below. Analytical data including ¹H NMR, IR, and Mass Spectrometry are available from various chemical suppliers.[10]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂) protons adjacent to the carbonyl group, and a broad singlet for the acidic proton of the carboxylic acid, which may be exchangeable with D₂O.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[11][12][13] Key expected absorptions include a broad O-H stretch around 2500-3300 cm⁻¹ characteristic of a carboxylic acid, a sharp and strong C=O (carbonyl) stretch around 1700 cm⁻¹, and various C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity (the M and M+2 peaks), corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[14]

Synthesis and Reactivity

Synthetic Pathways

While multiple proprietary methods exist for the synthesis of this compound, a common academic approach involves the hydrolysis and decarboxylation of a malonic ester precursor. One plausible route is outlined below.

A documented synthetic approach involves the use of 2-(5-Bromo-pyridin-2-yl)-malonic acid diethyl ester as a starting material.[15] This precursor undergoes hydrolysis with a strong base like sodium hydroxide (NaOH), followed by acidification and heating to promote decarboxylation, yielding the final acetic acid product.

Caption: Plausible synthesis via malonic ester hydrolysis.

Another general strategy for producing bromopyridines involves the Sandmeyer reaction, starting from an aminopyridine.[16][17] This classic transformation converts an amino group into a diazonium salt, which is then displaced by a bromide ion.

Chemical Reactivity

The utility of this compound as a building block stems from its two primary reactive sites: the carboxylic acid group and the carbon-bromine bond on the pyridine ring.

Caption: Key reactive sites for chemical modification.

-

Carboxylic Acid Reactivity: The -COOH group is readily converted into a variety of other functional groups. Standard coupling reactions (e.g., using EDC, HATU) can form amides, a critical linkage in many pharmaceuticals.[18] Esterification can be achieved under acidic conditions with an alcohol.[19] The acid can also be reduced to the corresponding primary alcohol.

-

C-Br Bond Reactivity: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, or alkynyl groups, dramatically increasing molecular complexity. This reactivity is fundamental to its role in creating libraries of compounds for high-throughput screening.

Applications in Research and Drug Development

This compound is primarily utilized as a pharmaceutical intermediate and a key scaffold in the synthesis of novel therapeutic agents.[5] Its structure is a common motif in molecules designed to interact with biological targets.

The core value lies in its function as a versatile platform for generating chemical libraries. By systematically modifying the two reactive sites, researchers can rapidly produce a diverse set of analogues for structure-activity relationship (SAR) studies.

Caption: Use as a scaffold for library synthesis.

Safety, Handling, and Storage

Proper handling of all chemicals is essential for laboratory safety. This compound has specific hazards that require attention.

GHS Hazard Identification

-

Pictograms:

-

Corrosion

-

Health Hazard

-

-

Signal Word: Danger[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][18]

-

P301+P317: IF SWALLOWED: Get medical help.[1]

-

P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1][18]

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust and aerosols. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][21][22]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][23] For long-term stability, storage at 2-8°C or -20°C is often recommended.[4][23]

Exemplary Experimental Protocol: Amide Coupling

To illustrate the practical utility of this compound, the following section provides a detailed, generalized protocol for its coupling with a primary amine to form an amide. This procedure serves as a foundational template that can be adapted for various amines.

Objective: To synthesize an N-alkyl/aryl-2-(5-bromopyridin-2-yl)acetamide derivative.

Reagents and Materials

-

This compound (1.0 eq)

-

Primary Amine (e.g., benzylamine) (1.1 eq)

-

Coupling Agent (e.g., HATU or EDC/HOBt) (1.2 eq)

-

Organic Base (e.g., DIPEA or Et₃N) (2.0-3.0 eq)

-

Anhydrous Solvent (e.g., DMF, DCM)

-

Reaction Vessel (Round-bottom flask)

-

Magnetic Stirrer

-

Standard workup and purification supplies (separatory funnel, ethyl acetate, brine, Na₂SO₄, silica gel for chromatography)

Step-by-Step Methodology

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF).

-

Causality: Anhydrous conditions are crucial as moisture can hydrolyze the activated ester intermediate, reducing yield.

-

-

Activation: Add the organic base (e.g., DIPEA, 2.0 eq) to the solution, followed by the coupling agent (e.g., HATU, 1.2 eq). Stir the mixture at room temperature for 15-30 minutes.

-

Causality: The base deprotonates the carboxylic acid, and the coupling agent forms a highly reactive activated ester, which is susceptible to nucleophilic attack.

-

-

Amine Addition: Add the primary amine (1.1 eq) to the activated mixture.

-

Causality: The amine acts as the nucleophile, attacking the activated carbonyl carbon to form the new amide bond. A slight excess ensures complete consumption of the starting acid.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or LC-MS, until the starting material is consumed (typically 2-12 hours).

-

Workup: Once complete, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., sat. NaHCO₃), and brine.

-

Causality: The washes remove unreacted starting materials, coupling byproducts, and the base, purifying the crude product.

-

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue via flash column chromatography on silica gel to obtain the final, pure amide product.

Caption: Experimental workflow for amide bond formation.

References

- 5-Bromopyridine-2-acetic acid | CAS 192642-85-6, Chemical-Suppliers, [Link]

- BLD Pharm 25GR this compound, Fisher Scientific, [Link]

- Supporting Information - NMR Spectra, The Royal Society of Chemistry, [Link]

- This compound hydrochloride, PubChem, [Link]

- Methyl 2-(5-bromopyridin-2-yl)

- Safety D

- 2-(5-bromopyridin-3-yl)acetic acid (C7H6BrNO2), PubChemLite, [Link]

- A kind of preparation method of 2 nitro 5 bromopyridines, Google P

- A Convenient and Scalable Synthesis of 2,5-Dibromopyridine, Heterocyclic Letters, [Link]

- 2-bromopyridine, Organic Syntheses, [Link]

- IR Spectra of Selected Compounds, Chemistry LibreTexts, [Link]

- IR spectrum of the Acetic Acid ligand, ResearchG

- Acetic acid, NIST WebBook, [Link]

- 2-(5-bromo-2-chloropyridin-3-yl)acetic acid (C7H5BrClNO2), PubChemLite, [Link]

- Synthesis of Biologically Active Molecules through Multicomponent Reactions, MDPI, [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 5-Bromopyridine-2-acetic acid | CAS 192642-85-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. scbt.com [scbt.com]

- 4. usbio.net [usbio.net]

- 5. This compound, CasNo.192642-85-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. CAS 192642-85-6 | 4H21-9-X4 | MDL MFCD09999983 | (5-Bromopyridin-2-yl)acetic acid | SynQuest Laboratories [synquestlabs.com]

- 7. 192642-85-6 | this compound | Bromides | Ambeed.com [ambeed.com]

- 8. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 9. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 10. This compound(192642-85-6) 1H NMR spectrum [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Acetic acid [webbook.nist.gov]

- 14. PubChemLite - 2-(5-bromopyridin-3-yl)acetic acid (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 15. echemi.com [echemi.com]

- 16. heteroletters.org [heteroletters.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. aksci.com [aksci.com]

- 19. Methyl 2-(5-bromopyridin-2-yl)acetate | C8H8BrNO2 | CID 53419526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. This compound hydrochloride | C7H7BrClNO2 | CID 53403686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. uwm.edu [uwm.edu]

- 22. fishersci.com [fishersci.com]

- 23. 192642-85-6|this compound|BLD Pharm [bldpharm.com]

Physicochemical properties of 2-(5-Bromopyridin-2-YL)acetic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(5-Bromopyridin-2-YL)acetic Acid

Foreword: A Building Block of Potential

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's fundamental physicochemical properties is not merely academic; it is the bedrock upon which successful research is built. This compound is a heterocyclic compound of significant interest, serving as a versatile scaffold and building block in the synthesis of novel pharmaceutical agents and functional materials. Its unique structure, featuring a carboxylic acid moiety, a pyridine ring, and a bromine atom, imparts a specific set of characteristics that dictate its behavior in chemical and biological systems.

This guide provides an in-depth analysis of these properties. We move beyond a simple recitation of data, offering insights into the causality behind experimental choices and the implications of each property for research applications. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently characterize this compound and its derivatives.

Chemical Identity and Structural Descriptors

A molecule's identity is its universal signature. For this compound, this is defined by a consistent set of identifiers and structural representations that ensure unambiguous communication among researchers. The bromine atom on the pyridine ring and the acetic acid side chain are key features that drive its reactivity and physical behavior.

Table 1: Core Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 192642-85-6 | [1][2][3][4] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | |

| IUPAC Name | This compound | [1] |

| SMILES String | O=C(O)CC1=NC=C(Br)C=C1 | [1] |

| InChI Key | ATKULCGQSLCGEK-UHFFFAOYSA-N |

Physical State and Thermal Properties

The physical form and thermal stability of a compound are critical parameters for its storage, handling, and formulation. This compound is typically supplied as a white to off-white solid or powder.[1][3]

Melting Point: A Purity Benchmark

The melting point is one of the most fundamental and accessible indicators of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad or depressed range often indicates the presence of impurities.

Table 2: Thermal Properties of this compound

| Property | Value | Notes |

| Melting Point | 120-123 °C[2] | Experimentally determined. A slightly wider range of 125-130 °C is also reported. |

| Boiling Point | 326.2 ± 27.0 °C | Predicted value; decomposition may occur at this temperature.[2] |

| Appearance | White solid / powder | [1][3] |

Experimental Protocol: Melting Point Determination (Capillary Method)

The rationale for using the capillary method is its requirement for a minimal amount of sample and its ability to provide a precise melting range.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A mortar and pestle can be used to gently grind the crystalline solid.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. Aim for a packed sample height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Heating and Observation:

-

Heat the block rapidly to about 15-20 °C below the expected melting point (e.g., to ~100 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted into a clear liquid (T2).

-

-

Reporting: The melting point is reported as the range T1-T2.

Caption: Workflow for Melting Point Determination.

Solubility Profile: The Key to Application

Solubility dictates how a compound can be used, from reaction conditions to biological assays and formulation. While quantitative data for this compound is not extensively published, its structure provides clear guidance. The carboxylic acid group suggests solubility in basic aqueous solutions, while the pyridine nitrogen allows for salt formation and solubility in acidic solutions. The overall molecule possesses both polar (acid, pyridine) and non-polar (brominated aromatic ring) character, suggesting some solubility in polar organic solvents.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is the gold standard for determining thermodynamic solubility because it allows the system to reach equilibrium, providing a true measure of a saturated solution.

Methodology:

-

System Preparation: Add an excess amount of the solid compound to a series of vials containing solvents of interest (e.g., Water, pH 4.0 buffer, pH 7.4 buffer, Methanol, DMSO). The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is used for this purpose.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solids settle. Centrifuge the samples at high speed to pellet any remaining suspended solid.

-

Sampling and Quantification: Carefully extract an aliquot from the clear supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, such as HPLC-UV. A standard calibration curve must be prepared for accurate quantification.

-

Reporting: Solubility is reported in units such as mg/mL or µg/mL.

Caption: Shake-Flask Method for Solubility Testing.

Acidity (pKa): Predicting In Vivo Behavior

The acid dissociation constant (pKa) is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This compound is an amphoteric molecule with two ionizable centers:

-

The carboxylic acid group (-COOH), which is acidic.

-

The pyridine nitrogen , which is weakly basic and can be protonated to form a pyridinium ion.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and direct method for determining pKa values. It involves monitoring the pH of a solution as a titrant is added incrementally.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture like water/methanol).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and an automated burette for precise titrant delivery.

-

Acidic pKa Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each addition of titrant.

-

Basic pKa Titration: To determine the pKa of the pyridine nitrogen, first acidify the sample solution with a strong acid (e.g., HCl) to fully protonate the nitrogen. Then, titrate with the standardized strong base (NaOH).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point (where half of the functional group has been neutralized). The first derivative of the titration curve can be used to accurately locate the equivalence point(s).

Caption: Workflow for pKa Determination via Titration.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of a molecule's chemical structure and is the cornerstone of quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring, typically in the aromatic region (δ 7.0-9.0 ppm), with splitting patterns determined by their coupling to each other. A singlet corresponding to the two protons of the methylene (-CH₂-) group adjacent to the carbonyl would appear further upfield. The acidic proton of the carboxylic acid may appear as a broad singlet at a variable chemical shift, often downfield (δ > 10 ppm), or it may exchange with solvent and not be observed.

-

¹³C NMR: The carbon NMR spectrum should reveal seven unique carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ 170-180 ppm). The five carbons of the bromopyridine ring will appear in the aromatic region (δ 120-160 ppm), and the methylene carbon (-CH₂) will be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H bond.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group.

-

C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.

-

Aromatic C-H and C=C/C=N Stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Molecular Ion Peak: In an ESI-MS experiment, the compound would likely be observed as its deprotonated ion [M-H]⁻ in negative mode or its protonated ion [M+H]⁺ in positive mode.

-

Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units (e.g., at m/z 215 and 217 for the molecular ion), which is a definitive signature for a monobrominated compound.

Safety, Handling, and Storage

Ensuring the safety of laboratory personnel is paramount. Based on available safety data sheets, this compound requires careful handling.

-

Hazard Classifications: It is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye damage (Eye Dam. 1).[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2]

-

Handling: Avoid creating dust. Handle in a well-ventilated area or a fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place. Recommended storage is often under an inert atmosphere at 2-8 °C.[1][4]

Conclusion

This compound presents a well-defined set of physicochemical properties that make it a valuable tool for chemical synthesis. Its solid form, moderate melting point, and predictable solubility and acidity allow for its straightforward use in a variety of reaction and analytical protocols. The clear spectroscopic signatures provide a reliable means for structural confirmation and purity assessment. This guide has outlined not only the known properties of this compound but also the robust, validated methodologies required to measure them, empowering researchers to utilize this versatile building block with confidence and precision.

References

Sources

- 1. This compound 97% | CAS: 192642-85-6 | AChemBlock [achemblock.com]

- 2. echemi.com [echemi.com]

- 3. This compound, CasNo.192642-85-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. 192642-85-6|this compound|BLD Pharm [bldpharm.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. epfl.ch [epfl.ch]

2-(5-Bromopyridin-2-YL)acetic acid molecular structure and weight

Initiating Data Collection

I've commenced a thorough data collection phase, focusing on 2-(5-Bromopyridin-2-yl)acetic acid. My initial focus is gathering molecular structure, properties, and molecular weight data. I'm now expanding the search to uncover existing synthesis protocols and analytical techniques commonly used for its characterization, like NMR, IR, and mass spectrometry.

Planning the Technical Guide

I'm now shifting gears towards planning the technical guide's structure. I'll kick it off with an introduction to the compound and its relevance. Next, I'll dive into a detailed molecular structure analysis, incorporating a 2D representation and discussion of key features. I'm also planning a section on the precise molecular weight calculation, followed by a table of its key physicochemical properties. I intend to include a synthesis protocol and characterization methods, explaining the reasoning behind the chosen techniques.

Developing Guide Content

I'm now expanding my data collection to include safety information for this compound, such as handling precautions and hazards. I'm also focused on identifying relevant research articles, patents, and database entries for the foundation of my technical guide. I'm structuring the guide, which will introduce the compound, analyze its molecular structure (including a 2D representation), and show the molecular weight calculation and physicochemical properties. I'll include a representative synthesis protocol and characterization methods, and I will use Graphviz to illustrate the molecular structure. Finally, I will compile this information into the technical guide, with citations and a reference list.

Developing the Guide's Outline

I'm currently building the framework for the technical guide on this compound. Right now, I'm focusing on crafting a succinct introduction. I'll define the compound, its chemical lineage as a substituted pyridine derivative, and hinting at its potential uses. The aim is to create a compelling opening for a technical audience.

Refining the Molecular Overview

I've significantly expanded the technical guide's structure to include a robust section on molecular properties. I'm focusing now on precise identifiers for this compound, including the IUPAC name, synonyms, and the molecular formula (C7H6BrNO2). I'm also preparing to incorporate a Graphviz diagram and SMILES/InChI strings. Furthermore, I've got a section dedicated to physical and chemical properties.

Planning the Guide's Sections

I'm now fully immersed in developing the detailed sections of the technical guide. My priority is defining the molecular structure and physicochemical properties, including providing a clear 2D diagram using Graphviz, alongside IUPAC name, synonyms, and the chemical formula. I've also mapped out sections on molecular weight, exact mass, appearance, melting point, boiling point, and density. Next, I'll synthesize a logical overview of possible synthetic pathways.

Detailing Synthetic Pathways

I'm now fully immersed in developing the technical guide's synthesis and characterization sections. Although finding an exact step-by-step procedure is proving elusive, I'll describe plausible routes based on organic chemistry principles, starting with readily available substituted pyridines. I'll outline functional group interconversion logic, including how to verify the compound's structure via NMR, MS, and IR.

Planning Guide Structure

I've finalized the detailed structure of the guide, mapping out all sections, including the introduction, molecular properties, and synthesis section, which requires outlining plausible pathways for production. I will also incorporate characterization. It is now mostly organized, with synthesis and characterization as the most involved areas.

Structuring the Technical Guide

A Comprehensive Technical Guide to the Synthesis of 2-(5-Bromopyridin-2-YL)acetic Acid: Starting Materials and Strategic Approaches

Introduction

2-(5-Bromopyridin-2-yl)acetic acid[1] is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. Its structural motif, featuring a pyridine ring substituted with both a bromine atom and an acetic acid moiety, offers a versatile scaffold for constructing a diverse array of more complex molecules. The bromine atom serves as a convenient handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups. Simultaneously, the acetic acid functional group provides a reactive site for amide bond formation, esterification, and other transformations crucial for assembling lead compounds. This guide provides an in-depth exploration of the primary synthetic strategies for preparing this valuable intermediate, focusing on the selection of starting materials and the rationale behind the chosen synthetic routes.

This document is intended for researchers, medicinal chemists, and process development scientists. It aims to deliver not just protocols, but a foundational understanding of the chemical principles that govern each transformation, thereby empowering the reader to troubleshoot, optimize, and adapt these methods for their specific research and development needs.

Chapter 1: Synthesis from 5-Bromo-2-methylpyridine

5-Bromo-2-methylpyridine (also known as 5-bromo-2-picoline) is a commercially available and cost-effective starting material, making it an attractive entry point for the synthesis of this compound.[2][3] The core challenge lies in the selective transformation of the C2-methyl group into a carboxylic acid while preserving the integrity of the bromopyridine core. Two principal strategies are employed: direct oxidation of the methyl group and a more controlled, multi-step functionalization pathway.

Method 1.1: Direct Side-Chain Oxidation

Principle & Rationale: The direct oxidation of the methyl group on the pyridine ring to a carboxylic acid is the most atom-economical approach. This transformation typically involves strong oxidizing agents. However, the pyridine ring itself can be susceptible to oxidation, particularly at the nitrogen, leading to the formation of N-oxides.[4][5] Furthermore, harsh oxidation conditions can lead to degradation and low yields. A notable hazard exists with certain oxidants; for instance, the reaction between 2-bromo-5-methylpyridine and potassium permanganate can be violent, especially under immiscible conditions.[6] Therefore, the choice of oxidant and the precise control of reaction conditions are paramount for a successful and safe synthesis. A common strategy involves the formation of the N-oxide, which can activate the methyl group for a subsequent, more selective oxidation.

Experimental Protocol: N-Oxide Formation and Subsequent Oxidation

Step 1: Synthesis of 5-Bromo-2-methylpyridine N-oxide

-

Suspend 5-bromo-2-methylpyridine (1.0 eq) in glacial acetic acid.

-

Add 35% aqueous hydrogen peroxide (H₂O₂) to the suspension.

-

Heat the mixture in a water bath at 70-80°C (343-353 K) for several hours.[4][5] Monitor the reaction by TLC.

-

If the reaction is incomplete, a second portion of H₂O₂ may be added, and heating continued.[4][5]

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with water and concentrate again to remove residual acetic acid.

-

Cool the mixture to induce precipitation. The product, 5-bromo-2-methylpyridine N-oxide, can be collected by filtration and washed with a cold solvent like ethanol.[5]

Step 2: Oxidation to this compound This step requires careful optimization. A common method for similar substrates involves rearrangement and oxidation, for which specific conditions would need to be adapted from related literature procedures. A plausible subsequent step involves reaction with acetic anhydride to form an acetoxymethyl intermediate, followed by hydrolysis and oxidation.

Causality Behind Experimental Choices:

-

N-Oxide Formation: The initial formation of the N-oxide serves a dual purpose. It deactivates the pyridine ring towards electrophilic attack and potential degradation by the oxidizing agent. Concurrently, it activates the C2-methyl group for subsequent functionalization.

-

Acetic Acid as Solvent: Glacial acetic acid is a common solvent for N-oxide formation as it is polar, can solubilize the pyridine starting material, and is stable to the oxidizing conditions.[4]

Logical Workflow for Direct Oxidation

Caption: Workflow for the synthesis via direct oxidation pathway.

Method 1.2: Halogenation-Cyanation-Hydrolysis Pathway

Principle & Rationale: This multi-step approach offers a more controlled and often higher-yielding alternative to direct oxidation. It circumvents the use of harsh oxidizing agents by converting the methyl group into a more versatile intermediate. The strategy involves three key steps:

-

Benzylic Halogenation: The methyl group is selectively halogenated using a radical initiator (e.g., AIBN) and a halogen source like N-bromosuccinimide (NBS), forming 5-bromo-2-(bromomethyl)pyridine.

-

Cyanation: The resulting benzylic bromide is a good electrophile for nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) to yield 2-(5-bromopyridin-2-yl)acetonitrile.[7][8]

-

Hydrolysis: The nitrile group is then hydrolyzed under acidic or basic conditions to afford the final carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of 5-bromo-2-(bromomethyl)pyridine

-

Dissolve 5-bromo-2-methylpyridine (1.0 eq) in a suitable solvent like carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.0-1.1 eq) and a radical initiator such as benzoyl peroxide or AIBN.

-

Reflux the mixture under inert atmosphere until TLC indicates consumption of the starting material.

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate.

-

Purify the crude product by chromatography to obtain 5-bromo-2-(bromomethyl)pyridine.

Step 2: Synthesis of 2-(5-Bromopyridin-2-yl)acetonitrile

-

Dissolve 5-bromo-2-(bromomethyl)pyridine (1.0 eq) in a polar aprotic solvent such as DMSO or acetone.

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude nitrile by column chromatography or recrystallization.

Step 3: Hydrolysis to this compound

-

To the 2-(5-bromopyridin-2-yl)acetonitrile, add an excess of aqueous acid (e.g., 6M HCl or concentrated H₂SO₄) or base (e.g., 6M NaOH).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture. If acidic hydrolysis was used, adjust the pH to the isoelectric point (typically pH 3-4) to precipitate the product.

-

If basic hydrolysis was used, acidify the mixture with concentrated HCl to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Logical Workflow for Functionalization Pathway

Caption: Workflow for the Halogenation-Cyanation-Hydrolysis pathway.

Data Summary & Comparison

| Parameter | Method 1.1: Direct Oxidation | Method 1.2: Halogenation-Cyanation-Hydrolysis |

| Overall Yield | Variable, often moderate to low | Generally good to high |

| Number of Steps | 1-2 steps | 3 steps |

| Reaction Conditions | Often harsh (strong oxidants, heat) | Generally milder, more controlled |

| Key Reagents | H₂O₂, KMnO₄, SeO₂ | NBS, AIBN, NaCN, Acid/Base |

| Safety Concerns | Potential for explosive reactions (KMnO₄)[6] | Use of highly toxic cyanide salts |

| Scalability | Can be challenging due to safety/selectivity | More readily scalable with proper engineering controls |

Chapter 2: Synthesis from 2,5-Dibromopyridine

2,5-Dibromopyridine is another excellent and readily available precursor for synthesizing the target molecule.[9] The primary synthetic challenge is achieving regioselective functionalization at the C2 position, which is more activated towards nucleophilic substitution and metal-halogen exchange compared to the C5 position.

Method 2.1: Organometallic Route via Halogen-Metal Exchange

Principle & Rationale: This route leverages the differential reactivity of the two bromine atoms. The bromine at the C2 position is more susceptible to halogen-metal exchange with organolithium reagents (e.g., n-BuLi) at low temperatures. This selective metalation generates a nucleophilic pyridyl-lithium or pyridyl-Grignard species, which can then be trapped with a suitable electrophile to introduce the acetic acid side chain. Carbon dioxide (CO₂) is a common C1 electrophile, which would initially form the corresponding carboxylic acid (5-bromo-pyridine-2-carboxylic acid). A subsequent homologation step would then be required. Alternatively, reacting the organometallic intermediate with an electrophile like diethyl carbonate can introduce the ester group, which is then hydrolyzed.

Experimental Protocol:

-

Dissolve 2,5-dibromopyridine (1.0 eq) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to a low temperature, typically -78°C.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.0 eq) dropwise. The reaction is typically very fast.

-

After stirring for a short period (e.g., 15-30 minutes), add the chosen electrophile. For example, bubble dry CO₂ gas through the solution or add crushed dry ice.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent. The product at this stage would be 5-bromopicolinic acid.

-

This acid would then need to be converted to the target molecule via standard homologation procedures (e.g., Arndt-Eistert synthesis or conversion to the acid chloride, followed by reaction with diazomethane and subsequent Wolff rearrangement).

Logical Workflow for Organometallic Route

Sources

- 1. This compound 97% | CAS: 192642-85-6 | AChemBlock [achemblock.com]

- 2. 5-Bromo-2-methylpyridine = 99.0 HPLC 3430-13-5 [sigmaaldrich.com]

- 3. 5-Bromo-2-methylpyridine | C6H6BrN | CID 1201020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-methylpyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Bromo-5-methylpyridine | C6H6BrN | CID 564216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(5-bromopyridin-2-yl)acetonitrile | 312325-72-7 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. heteroletters.org [heteroletters.org]

Spectroscopic data (NMR, IR, MS) of 2-(5-Bromopyridin-2-YL)acetic acid

Collecting Spectroscopic Data

I'm currently engaged in comprehensive Google searches to procure spectroscopic data (NMR, IR, MS) for 2-(5-Bromopyridin-2-YL)acetic acid from dependable chemical databases and scientific literature. My focus is on assembling a robust dataset for subsequent analysis and interpretation. I am analyzing the data to identify key spectral features for ¹H NMR, and ¹³C NMR.

Developing Analysis Strategy

My focus has shifted towards the analytical strategy. I'm prioritizing structuring the guide. Specifically, I intend to initiate the writing with an overview of the compound and its spectral analysis relevance. Dedicated sections for each spectroscopic technique are planned, complete with experimental data, interpretation, and acquisition protocols. I'm also preparing to incorporate Graphviz diagrams to visually represent molecular structure and fragmentation patterns.

Commencing Data Gathering

I've started exploring the spectroscopic data for this compound. My initial Google searches have pointed me towards ¹H NMR, IR, and MS data from ChemicalBook, and a chemical formula from AChemBlock.

Seeking Deeper Spectral Details

I'm now expanding my search for the spectroscopic data of this compound. While I found preliminary ¹H NMR, IR, and MS data, I'm specifically targeting more detailed ¹³C NMR information, complete with assignments and coupling constants. I also need to find experimental protocols, particularly for data interpretation. PubChem offers a starting point, but I need comprehensive spectral analysis.

Considering Spectral Data Availability

I've made a good start. I've been looking at the spectra available from commercial suppliers, specifically ¹H NMR, IR, and MS. I've also noted general spectral features typical of pyridine derivatives and carboxylic acids. Now, the challenge is to narrow down the specific compound.

Gathering Specific Spectral Data

I'm now focusing on gathering detailed spectral data for this compound. While I have the general spectra, I still lack specific information like ¹³C NMR shifts, detailed mass spectra, and assigned IR frequencies. I have an image of the ¹H NMR spectrum, but I need peak assignments and coupling constants. This detailed information is crucial to writing a complete guide. My next steps involve finding or predicting this data.

Gathering Spectral Data

Structuring the Technical Guide

Generating Data & Protocols

I've hit a roadblock with the absence of detailed experimental spectroscopic data for this compound. While I found general information and prediction tools, I need specific data to move forward. My current plan is to use the prediction tools to generate the necessary NMR, IR, and MS data and interpret it thoroughly, supplementing this with general knowledge of pyridine derivatives and carboxylic acids. Then I'll create diagrams and develop experimental protocols for the technical guide.

An In-depth Technical Guide to the Solubility of 2-(5-Bromopyridin-2-YL)acetic acid in Common Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(5-Bromopyridin-2-YL)acetic acid. In the absence of extensive published quantitative solubility data for this specific compound, this document leverages fundamental principles of physical chemistry and structural analysis to predict its solubility profile in a range of common laboratory solvents. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its equilibrium solubility is presented, empowering researchers in drug development and chemical synthesis to generate reliable data. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and applicable understanding for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a heterocyclic carboxylic acid derivative. Such compounds are of significant interest in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of more complex molecules.[1] The solubility of this compound is a critical parameter, influencing its utility in synthetic reactions, purification processes such as crystallization, and its formulation into pharmaceutical products where bioavailability is paramount.

Physicochemical Properties:

A thorough understanding of the molecule's intrinsic properties is the foundation for predicting its behavior in solution.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₆BrNO₂ | [2] |

| Molecular Weight | 216.04 g/mol | [2] |

| CAS Number | 192642-85-6 | [2] |

| Appearance | White to off-white solid/powder | - |

| Melting Point | 125-130 °C | - |

The structure of this compound, featuring a pyridine ring, a carboxylic acid functional group, and a bromine substituent, dictates its polarity and potential for intermolecular interactions, which are the primary drivers of solubility.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful guiding principle, suggesting that substances with similar polarities are more likely to be miscible.[3]

Structural Analysis and Polarity

This compound is a molecule with distinct polar and non-polar regions:

-

Polar Moieties: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring is also a hydrogen bond acceptor. These features suggest a predisposition for solubility in polar solvents.

-

Non-Polar Moiety: The pyridine ring, while containing a polar nitrogen atom, is also an aromatic system that can engage in non-polar interactions. The bromine atom is electronegative but also contributes to the molecule's overall size and van der Waals interactions, which can favor solubility in less polar environments. The presence of bromine on an aromatic ring generally increases the molecular weight and can decrease solubility in water compared to the non-brominated parent compound.[4]

The Role of Hydrogen Bonding

The ability to form hydrogen bonds is a critical factor in determining solubility in protic solvents like water and alcohols. The carboxylic acid group of this compound can form strong hydrogen bonds with water molecules, which would promote its solubility. However, the relatively larger, more hydrophobic bromopyridine core will disrupt the hydrogen-bonding network of water, a factor that will limit its aqueous solubility.

Acid-Base Properties

As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent. In basic solutions, the carboxylic acid will be deprotonated to form a carboxylate salt. This ionic form is significantly more polar and, therefore, is expected to be much more soluble in aqueous media than the neutral acid. Conversely, in acidic solutions, the pyridine nitrogen can be protonated, which would also increase its aqueous solubility.

Predicted Qualitative Solubility Profile

Based on the structural analysis and theoretical principles discussed, a qualitative solubility profile for this compound in common laboratory solvents is predicted below. It is crucial to recognize that these are estimations; for precise applications, experimental verification is essential.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low to Medium | The carboxylic acid and pyridine nitrogen can hydrogen bond with water, but the hydrophobic bromopyridine backbone limits solubility. Solubility will be significantly higher at basic pH. |

| Methanol | High | The small, polar alcohol can effectively solvate both the polar functional groups and interact with the aromatic ring. | |

| Ethanol | High | Similar to methanol, ethanol is a good solvent for polar organic acids. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar solvent capable of accepting hydrogen bonds and effectively solvating a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a potent polar aprotic solvent. | |

| Acetonitrile | Medium | Acetonitrile is polar and should dissolve the compound through dipole-dipole interactions, though it is a weaker hydrogen bond acceptor than DMSO or DMF. | |

| Acetone | Medium | Acetone's polarity should allow for dissolution, but it is less polar than other aprotic solvents listed. | |

| Non-Polar | Dichloromethane (DCM) | Low to Medium | DCM has a moderate polarity and may show some ability to dissolve the compound, but strong solvation is not expected. |

| Toluene | Low | The aromatic nature of toluene may have some favorable pi-pi stacking interactions with the pyridine ring, but the overall polarity mismatch with the carboxylic acid will limit solubility. | |

| Hexane | Very Low | As a non-polar alkane, hexane is a poor solvent for polar compounds like carboxylic acids. |

Experimental Protocol for Equilibrium Solubility Determination

To obtain accurate and reliable quantitative solubility data, the shake-flask method is the gold standard. This method measures the equilibrium solubility, which is the concentration of a solute in a saturated solution at a given temperature when excess solid is present.

Materials and Reagents

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

Phosphate buffer solutions (pH 4, 7, and 9)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow Diagram

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Step-by-Step Methodology

Part A: Preparation of Saturated Solutions

-

Aliquot Solid: Weigh an excess amount of this compound (e.g., 5-10 mg) into a series of scintillation vials. The key is to have undissolved solid remaining at the end of the experiment.

-

Add Solvent: To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer solution.

-

Seal and Equilibrate: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure the solution is saturated.[5]

Part B: Sample Processing

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid artificially high solubility readings.

Part C: Quantification by HPLC

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.[6] Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Dilution: Dilute the filtered sample solutions with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Inject the diluted samples into the HPLC system.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

Logical Flow for pH-Dependent Solubility

Caption: Logical process for investigating pH-dependent solubility.

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding and determining the solubility of this compound. While a definitive quantitative solubility profile requires experimental validation, the principles of molecular polarity, hydrogen bonding, and acid-base chemistry strongly suggest that this compound will exhibit high solubility in polar organic solvents like methanol and DMSO, and limited solubility in non-polar solvents such as hexane. Its aqueous solubility is predicted to be low at neutral pH but will be significantly enhanced in basic conditions. The provided step-by-step shake-flask protocol offers a robust methodology for researchers to obtain the precise, high-quality data necessary for advancing their work in drug discovery and chemical synthesis.

References

- How do we choose a proper concentration for the stock solution? - ResearchGate. (2020-01-24).

- This compound hydrochloride | C7H7BrClNO2 | CID 53403686 - PubChem.

- How to prepare your own pH buffers for pH meter calibration from scratch - YouTube. (2021-04-05).

- Combined Quantification and Characterization of Dissolved Organic Matter by Liquid Chromatography–Mass Spectrometry Using Char - DiVA portal. (2024-10-05).

- 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem.

- Picolinic acid - Wikipedia.

- Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews.

- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Request PDF.

- Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers - Pharmaguideline.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018-08-31).

- Characterization of dissolved organic matter using high-performance liquid chromatography (HPLC)-size exclusion chromatography (SEC) with a multiple wavelength absorbance detector - ResearchGate. (2025-08-10).

- Picolinic acid | C6H5NO2 | CID 1018 - PubChem.

- How to do the calculations necessary for making a stock solution in Biocore - YouTube. (2019-02-05).

- Bipyridine - Wikipedia.

- Preparing Stock Solutions - PhytoTech Labs.

- Why, out of the main halogens, is bromine the most soluble in water? (2022-02-25).

- Preparing standard buffer solutions: How can I do it? - ResearchGate. (2020-06-13).

- Universal HPLC Detector for Hydrophilic Organic Compounds by Means of Total Organic Carbon Detection | Analytical Chemistry - ACS Publications. (2018-05-07).

- 2,2'-Bipyridine - Solubility of Things.

- Preparing Buffer Solutions - Shimadzu.

- Bromine - Wikipedia.

- Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... | Download Scientific Diagram - ResearchGate.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024-02-15).

- Methyl 2-(5-bromopyridin-2-yl)acetate | C8H8BrNO2 | CID 53419526 - PubChem.

- Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds - PubMed.

- Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC - NIH.

- 2.5: Preparing Solutions - Chemistry LibreTexts. (2025-08-18).

- Bromine - WGBIS,CES,IISc.

- How to prepare pH 4 and 7 buffers from scratch without using a pH meter. (2020-05-11).

- Isonicotinic acid - Wikipedia.

- Identification of Dissolved Organic Matter Origin Using Molecular Level Analysis Methods. (2022-04-19).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.

- Solubility in Pharmaceutical R&D: Predictions and Reality. (2014-02-20).

- (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - ResearchGate. (2025-08-05).

- Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons | Request PDF - ResearchGate. (2025-08-07).

- Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations - ResearchGate. (2020-03-20).

- 2-(5-Bromo-2-ethylphenoxy)acetic acid | C10H11BrO3 | CID 151411352 - PubChem.

Sources

The Strategic Role of 2-(5-Bromopyridin-2-YL)acetic Acid in Modern Drug Discovery: A Technical Guide

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyridine Scaffold

Pyridine and its derivatives are cornerstones of medicinal chemistry, forming the structural core of numerous therapeutic agents and agrochemicals.[1] Their prevalence stems from the pyridine ring's unique electronic properties and its capacity for diverse chemical modifications. Within this vital class of compounds, 2-(5-Bromopyridin-2-YL)acetic acid stands out as a particularly valuable building block for the synthesis of novel bioactive molecules. The strategic placement of the bromine atom and the acetic acid moiety provides two distinct points for chemical elaboration, enabling the exploration of a wide range of chemical space in the quest for new drugs. This guide provides a comprehensive technical overview of the synthesis, derivatization, and application of this compound, with a focus on its role in the development of innovative therapeutics.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its application in drug discovery. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 192642-85-6 | [2] |

| Molecular Formula | C₇H₆BrNO₂ | [2] |

| Molecular Weight | 216.04 g/mol | [2] |

| Melting Point | 120-123 °C | |

| Boiling Point | 326.2±27.0 °C (Predicted) | |

| Density | 1.710±0.06 g/cm³ (Predicted) | |

| Appearance | White powder |

Safety and Handling: this compound and its hydrochloride salt are classified as harmful if swallowed and can cause skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Derivatization: Crafting the Molecular Framework

The synthesis of this compound and its derivatives is a critical aspect of its utility in drug discovery. The following sections detail the key synthetic strategies and protocols.

Synthesis of Key Precursors

A common and scalable route to the core pyridine structure involves the synthesis of 2,5-dibromopyridine from 2-aminopyridine.[3] This multi-step process provides a versatile intermediate for further elaboration.

Experimental Protocol: Synthesis of 2,5-Dibromopyridine [3]

-

Acetylation of 2-Aminopyridine: 2-Aminopyridine is first protected by acetylation with acetic anhydride. This step prevents side reactions during the subsequent bromination.

-

Bromination: The acetylated intermediate is then brominated using liquid bromine to yield 2-acetylamino-5-bromopyridine.

-

Hydrolysis: The acetyl group is removed by hydrolysis with a strong base, such as sodium hydroxide, to give 2-amino-5-bromopyridine.

-

Sandmeyer Reaction: The amino group of 2-amino-5-bromopyridine is converted to a diazonium salt using a nitrite source in the presence of a strong acid (e.g., hydrobromic acid). The diazonium salt is then displaced by bromide, often using a copper(I) bromide catalyst, to yield the final product, 2,5-dibromopyridine.

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 2-(5-Bromopyridin-2-YL)acetic Acid in Modern Medicinal Chemistry: A Technical Guide

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetically versatile nature make it a privileged scaffold in drug design. This technical guide delves into the specific potential of a highly functionalized pyridine derivative, 2-(5-Bromopyridin-2-YL)acetic acid , as a strategic building block in the development of novel therapeutics. We will explore its core reactivity, key applications in the synthesis of kinase inhibitors and as a tool in fragment-based drug discovery, and its emerging role in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Value of a Bifunctional Scaffold

This compound is a bifunctional molecule that offers two distinct and strategically important points for chemical modification. The presence of a carboxylic acid moiety and a bromine atom on the pyridine ring provides medicinal chemists with a powerful toolkit for generating diverse chemical libraries and targeted therapeutic agents.

The pyridine ring itself is a bio-isostere of benzene, often introduced to modulate physicochemical properties such as solubility and metabolic stability.[1][3] The nitrogen atom can act as a hydrogen bond acceptor, crucial for target engagement. The acetic acid side chain provides a handle for amide bond formation, a ubiquitous linkage in pharmaceuticals, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR).[4] The bromine atom at the 5-position is an excellent leaving group, making it amenable to a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of carbon-carbon bonds.[5] This dual functionality allows for the systematic and independent modification of two key vectors on the molecule, facilitating rapid lead optimization.

| Property | Value | Source |

| CAS Number | 192642-85-6 | PubChem |

| Molecular Formula | C7H6BrNO2 | PubChem |

| Molecular Weight | 216.03 g/mol | PubChem |

| Appearance | White to off-white powder | Commercial Suppliers |

| Solubility | Soluble in organic solvents like DMF, DMSO | General Chemical Knowledge |

Core Reactivity and Synthetic Workflows

The synthetic utility of this compound is centered around the selective manipulation of its two functional groups. The following sections detail the primary synthetic transformations and provide exemplar protocols.

Amide Bond Formation via the Carboxylic Acid Moiety

The carboxylic acid group is readily converted to an amide, allowing for the introduction of diverse chemical functionalities. Standard peptide coupling reagents are highly effective for this transformation.

Experimental Protocol: General Amide Coupling

-

Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF), add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the activated acid solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling at the Bromine Position

The bromine atom on the pyridine ring is a versatile handle for introducing aryl, heteroaryl, or vinyl groups via palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction is a cornerstone of modern medicinal chemistry for building molecular complexity.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine the this compound derivative (e.g., the corresponding methyl ester to protect the carboxylic acid, 1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05-0.1 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq).

-

Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography. If the methyl ester was used, it can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted therapies, particularly in oncology. Many potent kinase inhibitors feature a pyridyl-pyrazole scaffold. The Activin-like kinase 5 (ALK5) inhibitor, [3-(pyridin-2-yl)-4-(4-quinonyl)]-1H-pyrazole, is a prime example of a bioactive molecule with this core structure.[7] this compound is an excellent starting material for the synthesis of analogs of such inhibitors.

A plausible synthetic strategy involves the initial formation of a pyrazole ring at the 2-position of the pyridine, followed by diversification at the 5-position via Suzuki coupling.

This modular approach allows for the rapid generation of a library of analogs by varying the 1,3-dicarbonyl compound in the cyclization step and the boronic acid in the Suzuki coupling, enabling a thorough exploration of the SAR.

Utility in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds, particularly for challenging targets.[4] FBDD begins by screening libraries of low molecular weight compounds ("fragments") for weak but efficient binding to a biological target. This compound, with a molecular weight of ~216 g/mol , fits well within the typical fragment space.

Its bifunctional nature is a significant advantage in FBDD. An initial fragment hit can be optimized in two directions:

-

Vector 1 (Carboxylic Acid): The acetic acid moiety can be used to "grow" the fragment into an adjacent binding pocket by forming amides with a library of small amines.

-

Vector 2 (Bromo Group): The bromine atom allows for fragment "linking" or "merging" through Suzuki coupling with another fragment or a larger chemical entity that occupies a nearby site on the protein surface.

This dual-vector approach allows for a more efficient exploration of the chemical space around the initial fragment hit, accelerating the fragment-to-lead optimization process.

Emerging Applications: A Scaffold for PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[8] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The nature of the linker is critical for the efficacy of the PROTAC.

This compound is an attractive candidate for incorporation into PROTAC linkers.[9] The carboxylic acid can be coupled to the E3 ligase ligand, while the bromo-pyridine end can be attached to the target protein ligand via a Suzuki coupling, or vice versa. This provides a rigid and well-defined linker segment that can orient the two ligands in a productive conformation for ternary complex formation. The ability to easily synthesize a variety of linker lengths and rigidities by modifying the starting pyridine acetic acid scaffold is a valuable tool in PROTAC design.

Conclusion

This compound is more than just a simple chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its inherent bifunctionality, coupled with the privileged nature of the pyridine scaffold, provides a robust platform for the synthesis of diverse and complex molecules. From the rational design of kinase inhibitors to its application in cutting-edge fields like fragment-based drug discovery and PROTACs, this molecule offers a wealth of opportunities for drug discovery programs. The synthetic protocols and strategic applications outlined in this guide are intended to provide a solid foundation for researchers to unlock the full potential of this versatile chemical entity.

References

- Bara, T., & Boruah, J. (2016). Pyridine and its derivatives are the important chemical compounds with tremendous applications in the various fields. Journal of Chemical and Pharmaceutical Research, 8(8), 633-640.

- Process optimization for acid-amine coupling: a catalytic approach. (2022).

- Testa, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(16), 8725-8756.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Gann, M. L., et al. (2013). Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4195.

- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 649-668.

- Overview of PROTAC Linkers. (n.d.). ChemPep Inc..

- A review on the medicinal importance of pyridine derivatives. (2016). Journal of Drug Delivery and Therapeutics, 6(5), 102-108.

- Recent Advances in Synthesis, Medicinal Properties and Biomedical Applications of Pyridine Derivatives: A Comprehensive Review. (2024). Journal of Molecular Structure, 1300, 137235.

- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). Molecules, 27(19), 6537.

- ALK5 Kinase Inhibitors in Drug Discovery: Structural Insights and Therapeutic Applications. (2023). Journal of Medicinal Chemistry, 66(15), 10299-10327.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives. (2023). International Journal of Innovative Science and Engineering Technology, 10(6), 1-10.

- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry, 4(3), 896-937.

- ALK5 inhibitor II. (n.d.). Bertin Bioreagent.

- Synthesis of pyrazole-fused pyridine derivatives. (2022). Journal of Heterocyclic Chemistry, 59(1), 1-10.

- ALK5 inhibitors under development. (2021). European Journal of Medicinal Chemistry, 225, 113778.

- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). Frontiers in Chemistry, 9, 794262.

- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research, 12(9), 4734-4742.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

The Strategic Utility of 2-(5-Bromopyridin-2-YL)acetic Acid in Modern Drug Discovery

A Senior Application Scientist's Guide to a Versatile Heterocyclic Building Block

In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, 2-(5-Bromopyridin-2-YL)acetic acid has emerged as a cornerstone scaffold, offering a unique combination of structural rigidity, defined vectoral properties, and versatile reactivity. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, key reactions, and strategic applications of this pivotal molecule.

Core Molecular Attributes and Strategic Value

This compound, with a molecular formula of C7H6BrNO2 and a molecular weight of 216.04 g/mol , presents a compelling architecture for library synthesis and lead optimization.[1] Its value lies in the orthogonal reactivity of its three key functional handles: the carboxylic acid, the pyridine ring, and the bromine atom.

-

Carboxylic Acid: This moiety serves as a primary anchor for amide bond formation, esterification, and other derivatizations, allowing for the exploration of interactions with target proteins, modulation of physicochemical properties, and introduction of various pharmacophoric elements.

-